2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-6-5-7-15(12-14)30-23(32)22-21(16-8-1-3-10-18(16)28-22)29-24(30)33-13-20(31)27-19-11-4-2-9-17(19)26/h1-12,28H,13H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYHUYAKSAQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core with thioether and acetamide functionalities, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of the compound has been explored in various studies, highlighting its potential therapeutic applications:
1. Antimicrobial Activity
Several derivatives of pyrimidine and related compounds have shown promising antimicrobial effects. For instance:
- Pyrimidine Derivatives : Compounds with similar structures have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 66 µM to lower levels depending on substitutions .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Pyrimidine A | S. aureus | 66 |
| Pyrimidine B | E. coli | 50 |
| Target Compound | S. aureus | TBD |
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on similar indole derivatives has demonstrated significant cytotoxicity against various cancer cell lines:
- Indole Derivatives : Studies have shown that compounds containing indole rings can induce apoptosis in cancer cells with IC50 values in the micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole A | A549 (Lung) | 49.85 |
| Indole B | HeLa (Cervical) | TBD |
3. Antiviral Activity
Preliminary investigations into the antiviral potential of heterocyclic compounds indicate that modifications at specific positions can enhance activity against viral targets:
- Heterocyclic Compounds : Some compounds in this class have exhibited EC50 values in the low micromolar range against various viruses .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound A | HIV | 0.20 |
| Compound B | Influenza | TBD |
Case Studies
- Antimicrobial Screening : A study by Nassar et al. synthesized oxo-and thioxopyrimidine derivatives and screened them for bactericidal activity against multiple strains, finding some derivatives to be highly effective compared to standard antibiotics .
- Anticancer Research : Research conducted by Xia et al. evaluated the anticancer properties of similar pyrazole derivatives, showing significant inhibition of cell growth in tumor cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated the ability to inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that this compound may have similar effects.
Enzyme Inhibition
Research indicates that this compound could serve as an inhibitor for various enzymes involved in cancer progression and inflammation:
- 5-Lipoxygenase Inhibition : Molecular docking studies suggest that the compound may inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes.
- Case Study : Similar compounds have been studied for their ability to inhibit the Type III secretion system (T3SS) in bacteria, indicating potential antimicrobial properties as well.
Antimicrobial Properties
The structural features of this compound suggest it may possess antimicrobial activity:
- Mechanism : Compounds with thioether linkages often exhibit enhanced interaction with microbial targets.
- Research Findings : Studies have shown that related compounds can inhibit the growth of various pathogens, highlighting the need for further exploration of this compound's antimicrobial potential.
Synthesis and Reaction Pathways
The synthesis of 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step synthetic routes:
- Formation of the Pyrimidoindole Core : Utilizing standard organic reactions to build the core structure.
- Thioether Formation : Introducing the thioether linkage through nucleophilic substitution reactions.
- Acetamide Coupling : Finalizing the synthesis by coupling with the acetamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
